

Spectroscopic Data Analysis of 6-(Hydroxymethyl)picolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-(Hydroxymethyl)picolinic acid

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This technical guide provides an in-depth analysis of the spectroscopic data for **6-(hydroxymethyl)picolinic acid**, a pyridine derivative of interest in medicinal chemistry and materials science. The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectroscopic profile of the compound. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary

The structural elucidation of **6-(hydroxymethyl)picolinic acid** (IUPAC name: 6-(hydroxymethyl)pyridine-2-carboxylic acid) is supported by a combination of spectroscopic techniques. The quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and MS are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **6-(Hydroxymethyl)picolinic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.73	d	1H	8.0	H-3
8.47	d	1H	8.0	H-5
8.34	d	1H	8.0	H-4
5.05	s	2H	-	-CH ₂ -

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for **6-(Hydroxymethyl)picolinic Acid**

Chemical Shift (δ) ppm	Assignment
167.5	C=O (Carboxylic Acid)
160.2	C-6
148.9	C-2
140.1	C-4
127.8	C-5
124.5	C-3
63.8	-CH ₂ -

Note: Predicted data based on computational models and analysis of similar structures. Experimental data is not readily available in the searched literature.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for **6-(Hydroxymethyl)picolinic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2500	Broad	O-H stretch (Carboxylic Acid and Alcohol)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1450	Medium	C=C and C=N stretch (Pyridine Ring)
~1250	Medium	C-O stretch (Carboxylic Acid/Alcohol)
~1050	Medium	C-O stretch (Alcohol)

Note: Characteristic absorption ranges are provided. Specific peak values from experimental data are not readily available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **6-(Hydroxymethyl)picolinic Acid**

m/z	Relative Intensity (%)	Assignment
153	-	[M] ⁺ (Molecular Ion)
135	-	[M - H ₂ O] ⁺
108	-	[M - COOH] ⁺
78	-	[Pyridine ring fragment] ⁺

Note: Expected fragmentation pattern. The relative intensities are dependent on the specific ionization method and conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **6-(hydroxymethyl)picolinic acid** is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

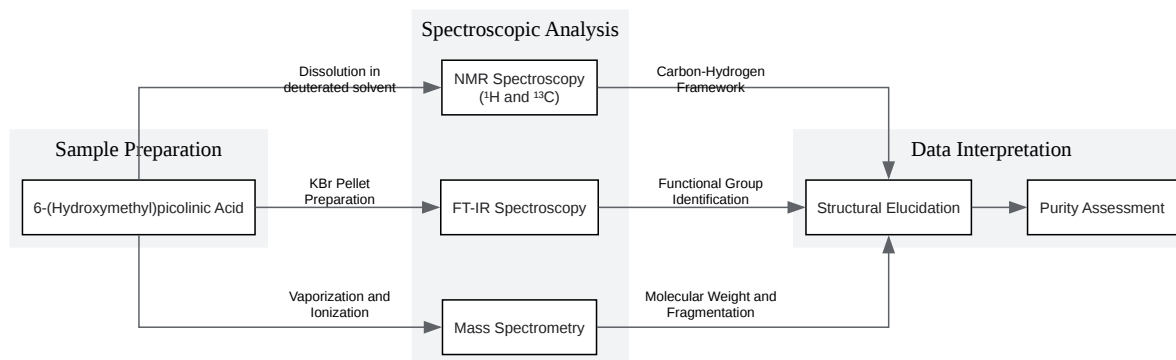
The FT-IR spectrum of solid **6-(hydroxymethyl)picolinic acid** can be obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged ions and fragment ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow and Data Relationships

The following diagram illustrates the workflow for the spectroscopic analysis of **6-(hydroxymethyl)picolinic acid** and the relationship between the different analytical techniques.



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References

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